REACTION_SMILES
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[CH2:1]([S:2]([N:3]1[CH2:4][CH2:5][CH:6]([c:7]2[c:8]3[c:9]([c:10]([C:11]([NH2:12])=[O:13])[cH:14][c:15](-[c:21]4[s:22][c:23]([CH2:26][NH:27][CH2:28][CH:29]([CH2:30][CH3:31])[CH3:32])[cH:24][cH:25]4)[cH:16]3)[nH:17][cH:18]2)[CH2:19][CH2:20]1)(=[O:33])=[O:34])[CH3:35].[CH3:46][CH:47]([CH2:48][CH3:49])[CH2:50][NH2:51].[CH:36]([c:37]1[s:38][c:39]([B:43]([OH:44])[OH:45])[cH:40][cH:41]1)=[O:42]>>[c:21]1([B:43]([OH:44])[OH:45])[s:22][c:23]([CH2:26][NH:27][CH2:28][CH:29]([CH2:30][CH3:31])[CH3:32])[cH:24][cH:25]1
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Name
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CCC(C)CNCc1ccc(-c2cc(C(N)=O)c3[nH]cc(C4CCN(S(=O)(=O)CC)CC4)c3c2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)CNCc1ccc(-c2cc(C(N)=O)c3[nH]cc(C4CCN(S(=O)(=O)CC)CC4)c3c2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(B(O)O)s1
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Name
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Type
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product
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Smiles
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CCC(C)CNCc1ccc(B(O)O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |